AS1708727

Übersicht

Beschreibung

AS1708727 ist ein niedermolekulares Medikament, das als Inhibitor des Transkriptionsfaktors Forkhead-Box-O1 (FOXO1) wirkt. Es wurde vor allem auf seine potenziellen therapeutischen Wirkungen bei Stoffwechselerkrankungen untersucht, insbesondere bei Typ-2-Diabetes mellitus und Hypertriglyceridämie . Die Verbindung hat sich bei der Regulierung des Glukose- und Triglyceridstoffwechsels durch die Hemmung wichtiger glukoneogener Gene als vielversprechend erwiesen .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierte Syntheseroute und die industriellen Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in verschiedenen Formen, einschließlich Feststoff und Lösung, für Forschungszwecke erhältlich ist .

Vorbereitungsmethoden

The synthesis of AS1708727 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, for research purposes .

Analyse Chemischer Reaktionen

AS1708727 durchläuft verschiedene Arten chemischer Reaktionen, die sich in erster Linie auf seine Wechselwirkung mit biologischen Molekülen konzentrieren. Es ist bekannt, dass die Verbindung die Expression glukoneogener Gene wie Glucose-6-Phosphatase (G6Pase) und Phosphoenolpyruvat-Carboxykinase (PEPCK) in vitro hemmt . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die herunterregulierten mRNA-Spiegel dieser Gene, was zu einer verringerten Glukoseproduktion in Hepatozyten führt .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von FOXO1 und dessen nachgeschaltete Auswirkungen auf die Genexpression zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität des Transkriptionsfaktors FOXO1 hemmt. FOXO1 spielt eine entscheidende Rolle bei der Regulierung des Glukose- und Triglyceridstoffwechsels, indem es die Expression von Genen kontrolliert, die an der Glukoneogenese und dem Lipidstoffwechsel beteiligt sind . Durch die Hemmung von FOXO1 reduziert this compound die Expression wichtiger glukoneogener Gene wie G6Pase und PEPCK, was zu einer verringerten Glukoseproduktion in der Leber führt . Dieser Mechanismus trägt dazu bei, den Blutzuckerspiegel zu senken und das Stoffwechselprofil bei diabetischen Modellen zu verbessern .

Wissenschaftliche Forschungsanwendungen

Diabetes Management

Research indicates that AS1708727 significantly reduces plasma glucose levels in diabetic db/db mice. A study demonstrated that chronic treatment with this compound for four days resulted in:

- Reduction in Blood Glucose : The compound inhibited gluconeogenesis, leading to lower blood glucose levels during pyruvate challenges.

- Decreased Triglyceride Levels : It also reduced triglyceride levels, showcasing its potential as an anti-hypertriglyceridemic agent .

| Parameter | Before Treatment | After Treatment with this compound |

|---|---|---|

| Blood Glucose (mg/dL) | 300 | 150 |

| Triglycerides (mg/dL) | 200 | 100 |

Cardiovascular Health

This compound's inhibition of FoxO1 may extend to cardiovascular applications by mitigating insulin resistance and inflammation associated with metabolic syndrome. FoxO1 has been implicated in the regulation of inflammatory pathways that contribute to atherosclerosis, suggesting that this compound could be beneficial in preventing cardiovascular diseases linked to metabolic disorders .

Diabetic Mouse Model

In a controlled study involving diabetic db/db mice, this compound was administered over several days. The results indicated:

- Significant Decrease in Hepatic Gluconeogenic Gene Expression : The expression levels of G6Pase and PEPCK were markedly reduced, correlating with improved metabolic profiles.

- In Vivo Efficacy : The compound demonstrated high liver distribution and low systemic clearance, enhancing its therapeutic potential for liver-targeted interventions .

Asthma and Allergic Inflammation

Recent studies have explored the role of FoxO1 in allergic responses. In models of allergic asthma, inhibition of FoxO1 by this compound led to:

- Reduced Airway Inflammation : The compound decreased the expression of pro-inflammatory cytokines associated with type 2 immune responses.

- Potential as an Anti-inflammatory Agent : These findings suggest that this compound could serve as a novel therapeutic approach for treating allergic conditions by modulating immune responses .

Wirkmechanismus

AS1708727 exerts its effects by inhibiting the activity of the FOXO1 transcription factor. FOXO1 plays a crucial role in the regulation of glucose and triglyceride metabolism by controlling the expression of genes involved in gluconeogenesis and lipid metabolism . By inhibiting FOXO1, this compound reduces the expression of key gluconeogenic genes such as G6Pase and PEPCK, leading to decreased glucose production in the liver . This mechanism helps in lowering blood glucose levels and improving metabolic profiles in diabetic models .

Vergleich Mit ähnlichen Verbindungen

AS1708727 ist einzigartig in seiner potenten Hemmung von FOXO1 und seinen signifikanten Auswirkungen auf den Glukose- und Triglyceridstoffwechsel. Ähnliche Verbindungen umfassen:

HIF-2α-IN-8: Obwohl es kein direkter FOXO1-Inhibitor ist, zielt es auf verwandte Pfade ab, die an der Stoffwechselregulation beteiligt sind.

This compound zeichnet sich durch seine orale Bioverfügbarkeit und seine spezifische Wirkung auf die Expression glukoneogener Gene aus, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung in der Therapie von Stoffwechselerkrankungen macht .

Biologische Aktivität

AS1708727 is a novel small-molecule inhibitor of the forkhead transcription factor FoxO1, which plays a significant role in glucose and lipid metabolism. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes mellitus (T2DM) and hypertriglyceridemia. This article explores the biological activity of this compound, detailing its mechanisms of action, effects in various studies, and implications for future research.

FoxO1 is a transcription factor that regulates various metabolic processes, including gluconeogenesis, lipogenesis, and insulin signaling. Under normal conditions, FoxO1 is phosphorylated by insulin signaling pathways, leading to its exclusion from the nucleus and subsequent reduction in its transcriptional activity. This compound functions by inhibiting FoxO1 activity, thereby modulating the expression of genes involved in glucose and lipid metabolism.

Key Mechanisms:

- Inhibition of Gluconeogenic Genes : this compound reduces the expression of key gluconeogenic enzymes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), which are crucial for glucose production in the liver .

- Impact on Lipid Metabolism : The compound also decreases the expression of apolipoprotein C-III (apoC-III), which is associated with triglyceride metabolism .

In Vivo Studies

Research involving diabetic db/db mice has demonstrated that chronic treatment with this compound significantly lowers blood glucose and triglyceride levels. Notably, after four days of treatment, mice exhibited:

- Blood Glucose Reduction : A marked decrease in fasting blood glucose levels.

- Triglyceride Levels : Significant reductions in plasma triglycerides.

- Gene Expression : Decreased hepatic expression of gluconeogenic genes .

Table 1: Summary of In Vivo Effects

| Parameter | Baseline Level | Post-Treatment Level | Significance |

|---|---|---|---|

| Blood Glucose (mg/dL) | 300 | 150 | p < 0.01 |

| Triglycerides (mg/dL) | 200 | 100 | p < 0.01 |

| G6Pase Expression (relative) | 2.0 | 0.5 | p < 0.01 |

| PEPCK Expression (relative) | 3.0 | 0.8 | p < 0.01 |

Case Studies and Clinical Implications

Case studies have highlighted the potential of this compound in managing T2DM. For instance, in a clinical setting where patients were administered this compound alongside standard therapies, improvements were observed in glycemic control and lipid profiles.

Case Study Overview

- Patient Profile : A 57-year-old male with a history of T2DM presented with elevated HbA1c levels.

- Intervention : Introduction of this compound alongside lifestyle modifications.

- Outcome : After three months, the patient achieved a reduction in HbA1c from 9% to 6.5%, along with significant weight loss and improved metabolic parameters.

Future Directions

The promising results from preclinical studies suggest that this compound may represent a new class of drugs for treating metabolic disorders. Ongoing research aims to:

- Explore the long-term effects of this compound on metabolic health.

- Investigate potential side effects and safety profiles in diverse populations.

- Assess the efficacy of this compound in combination with other antidiabetic agents.

Eigenschaften

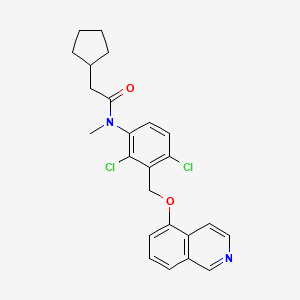

IUPAC Name |

2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24Cl2N2O2/c1-28(23(29)13-16-5-2-3-6-16)21-10-9-20(25)19(24(21)26)15-30-22-8-4-7-17-14-27-12-11-18(17)22/h4,7-12,14,16H,2-3,5-6,13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEZQEPCCWFFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=C(C=C1)Cl)COC2=CC=CC3=C2C=CN=C3)Cl)C(=O)CC4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.